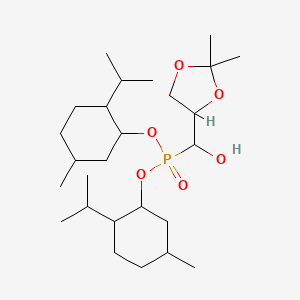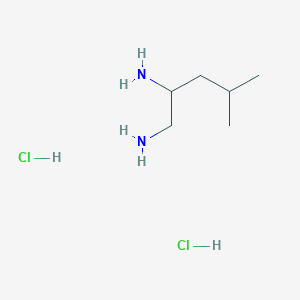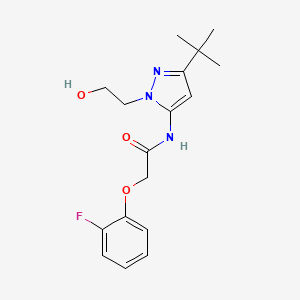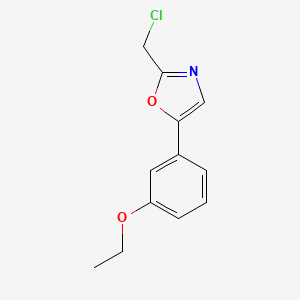![molecular formula C18H24N4O2S B2416637 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097896-08-5](/img/structure/B2416637.png)
4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a pyrrolidine ring, a thiophene ring, and a 1,2,3-triazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Thiophene is a five-membered aromatic ring with a sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The thiophene and 1,2,3-triazole rings could be introduced through appropriate synthetic strategies .Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of the pyrrolidine, thiophene, and 1,2,3-triazole rings. The spatial orientation of substituents on these rings could lead to different stereoisomers of the compound .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
The scientific research around 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole primarily focuses on its synthesis and potential applications in creating various chemical compounds. For example, the transamination of enaminones, including derivatives of 1,2,3-triazole, leads to the synthesis of tricyclic structures that could have implications for developing novel pharmaceuticals (T. Chan et al., 1990). This process involves acylation and cyclization under acidic and basic conditions, creating compounds with potential biological activity.
Potential Anticancer and Antibacterial Agents
Research also explores the application of sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties as potential anticancer agents. One study presented the synthesis, computational study, and biological evaluation of such derivatives, demonstrating notable cytotoxicity against breast cancer cells compared to traditional cancer medications (S. Murugavel et al., 2019). This indicates the compound's potential as a foundation for novel anticancer drug development.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-13-14-11-22(20-19-14)15-6-9-21(12-15)17(23)18(7-2-3-8-18)16-5-4-10-25-16/h4-5,10-11,15H,2-3,6-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSRSCUZSDBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)


![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)


![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

